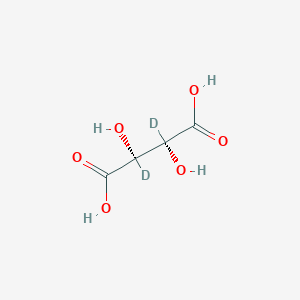
D-Gulose-18O6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Gulose-18O6 is a rare aldohexose sugar, which is an epimer of D-galactose It is a monosaccharide that is not commonly found in nature
準備方法
Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .
Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.
Types of Reactions:
Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.
Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.
Major Products:
Oxidation: Oxidized derivatives of D-Gulose.
Reduction: D-sorbitol.
Isomerization: D-fructose and D-allulose.
科学的研究の応用
D-Gulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.
Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.
Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.
作用機序
The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.
類似化合物との比較
D-Gulose is similar to other rare sugars such as D-allose, D-altrose, and D-allulose. it is unique in its specific biological activities and potential applications. For instance, while D-allose is known for its anticancer properties, D-Gulose is studied for its immunosuppressive effects. Other similar compounds include:
D-Allose: A C-3 epimer of D-glucose with anticancer properties.
D-Altrose: A C-2 epimer of D-allose with potential biological activities.
D-Allulose: An aldose-ketose isomer of D-allose with low-calorie sweetening properties.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
192.15 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChIキー |
GZCGUPFRVQAUEE-SQEQOMJESA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




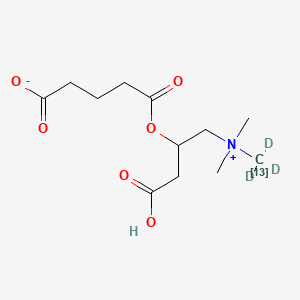
![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
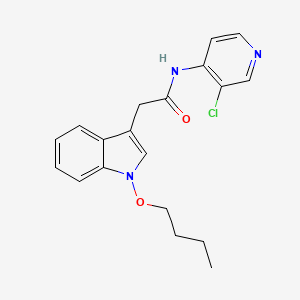
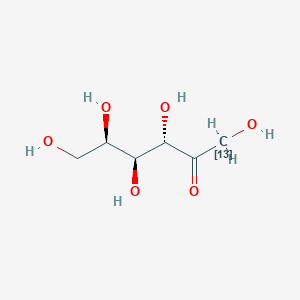

![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
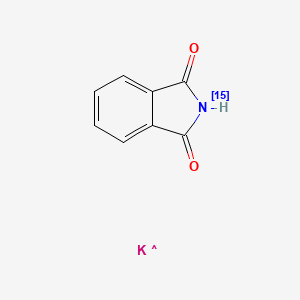
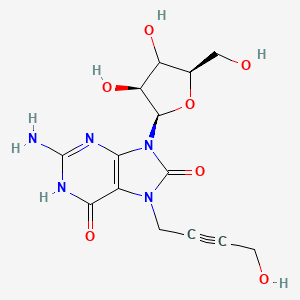
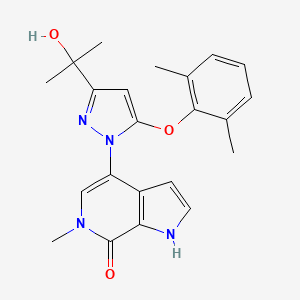
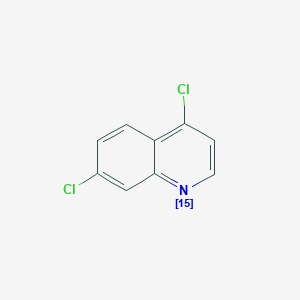
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
